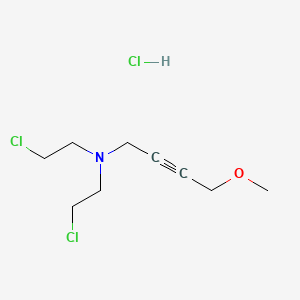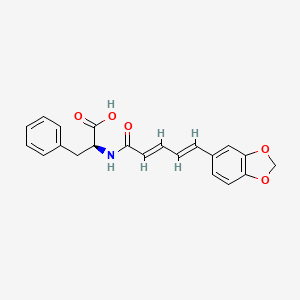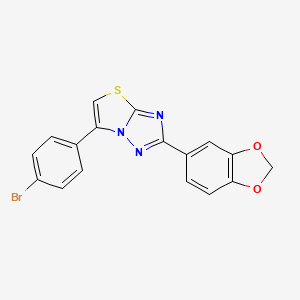
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is a chemical compound with a complex structure. It is characterized by the presence of a butynyl group, bis(2-chloroethyl)amine moiety, and a methoxy group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2-butyn-1-amine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloroethyl groups, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amine moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential biological effects. The methoxy group may also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
N,N-bis(2-chloroethyl)amine: Lacks the butynyl and methoxy groups, making it less complex.
2-Butyn-1-amine: Does not contain the bis(2-chloroethyl)amine moiety.
4-Methoxy-2-butyn-1-amine: Similar structure but without the bis(2-chloroethyl)amine group.
Uniqueness
2-Butyn-1-amine, N,N-bis(2-chloroethyl)-4-methoxy-, hydrochloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
特性
CAS番号 |
73401-50-0 |
|---|---|
分子式 |
C9H16Cl3NO |
分子量 |
260.6 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-4-methoxybut-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15Cl2NO.ClH/c1-13-9-3-2-6-12(7-4-10)8-5-11;/h4-9H2,1H3;1H |
InChIキー |
XKEWDZWZVBVRBH-UHFFFAOYSA-N |
正規SMILES |
COCC#CCN(CCCl)CCCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















